![molecular formula C12H24N2O2 B14038155 Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate](/img/structure/B14038155.png)
Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methyl group attached to the piperazine ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate: A similar compound with a pyrrolidine ring instead of a piperazine ring.
Tert-butyl (2R,5R)-5-ethyl-2-(hydroxymethyl)piperazine-1-carboxylate: A derivative with a hydroxymethyl group.
Uniqueness
Tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-5-ethyl-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI Key |
YZHZLLZTMYDRLG-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H]1CN([C@@H](CN1)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CN(C(CN1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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